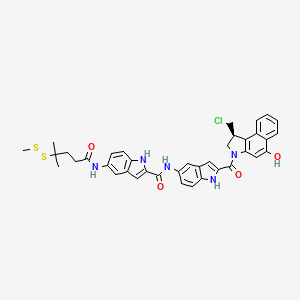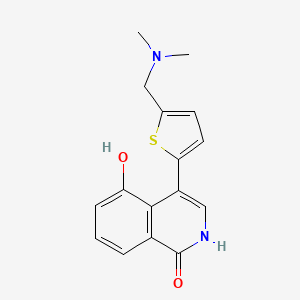
DC41SMe
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
DC41SMeは、DC1化合物を含む一連の化学反応によって合成されます。合成経路には一般的に以下の手順が含まれます。
出発物質: 合成は、CC-1065の簡略化された類似体であるDC1から始まります。
化学修飾: this compoundを生成するために、DC1にさまざまな化学修飾が加えられます。
化学反応の分析
This compoundは、以下を含むいくつかのタイプの化学反応を起こします。
アルキル化: this compoundは、DNAをアルキル化する能力で知られており、これは細胞毒性効果の重要なメカニズムです。
酸化と還元: この化合物は、酸化と還元反応を起こすことがあり、これによって細胞毒性特性が変化する可能性があります。
置換: this compoundでは、さまざまな置換反応を実行して化学構造を修飾し、生物学的活性を高めることができます
科学研究の応用
This compoundは、以下を含む科学研究において幅広い用途を持っています。
化学反応の分析
DC41SMe undergoes several types of chemical reactions, including:
Alkylation: this compound is known for its ability to alkylate DNA, which is a key mechanism in its cytotoxic effects.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter its cytotoxic properties.
Substitution: Various substitution reactions can be performed on this compound to modify its chemical structure and potentially enhance its biological activity
科学的研究の応用
DC41SMe has a wide range of applications in scientific research, including:
Cancer Research: Due to its cytotoxic properties, this compound is used in the study of cancer treatments. It is particularly valuable in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Biological Studies: The compound is used to study the mechanisms of DNA alkylation and its effects on cellular processes.
Medicinal Chemistry: Researchers use this compound to develop new drugs and therapeutic agents that can target cancer cells more effectively.
作用機序
DC41SMeは、主にDNAアルキル化によって効果を発揮します。この化合物は、DNAを標的とし、DNAと共有結合を形成することにより、DNA複製と転写を阻害します。これにより、特に急速に増殖している癌細胞で、細胞死が起こります。this compoundの分子標的には、特定のDNA配列が含まれ、その作用に関与する経路は、DNA損傷応答メカニズムに関連しています .
類似化合物の比較
This compoundは、以下のような他のDNAアルキル化剤と類似しています。
CC-1065: DC1の親化合物で、強力な細胞毒性で知られています。
デュオカルマイシン: DNAを標的とし、同様の作用機序を持つ化合物のクラスです。
ピロロベンゾジアゼピン: がん研究で使用されている、もう1つのDNAアルキル化剤のグループです。
This compoundを際立たせているのは、CC-1065と比較して構造が単純化されているため、研究目的で合成や修飾が容易になることです .
類似化合物との比較
DC41SMe is similar to other DNA alkylating agents, such as:
CC-1065: The parent compound of DC1, known for its potent cytotoxicity.
Duocarmycins: A class of compounds that also target DNA and have similar mechanisms of action.
Pyrrolobenzodiazepines: Another group of DNA alkylating agents used in cancer research.
What sets this compound apart is its simplified structure compared to CC-1065, which makes it easier to synthesize and modify for research purposes .
特性
分子式 |
C38H36ClN5O4S2 |
|---|---|
分子量 |
726.3 g/mol |
IUPAC名 |
N-[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]-5-[[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C38H36ClN5O4S2/c1-38(2,50-49-3)13-12-34(46)40-24-8-10-28-21(14-24)16-30(42-28)36(47)41-25-9-11-29-22(15-25)17-31(43-29)37(48)44-20-23(19-39)35-27-7-5-4-6-26(27)33(45)18-32(35)44/h4-11,14-18,23,42-43,45H,12-13,19-20H2,1-3H3,(H,40,46)(H,41,47)/t23-/m1/s1 |
InChIキー |
WKBZTEPNMBNGJH-HSZRJFAPSA-N |
異性体SMILES |
CC(C)(CCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5C[C@H](C6=C5C=C(C7=CC=CC=C76)O)CCl)SSC |
正規SMILES |
CC(C)(CCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC(C6=C5C=C(C7=CC=CC=C76)O)CCl)SSC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Benzyloxy)benzoyl]piperazine](/img/structure/B11832997.png)

![Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate](/img/structure/B11833013.png)

![1-[1-(3-Fluoro-benzyl)-1H-benzoimidazol-2-yl]-piperidin-4-ylamine](/img/structure/B11833027.png)
![Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (1R,2S,3S,5R)-](/img/structure/B11833035.png)

![1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11833050.png)
![(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11833054.png)
![2(1H)-Quinolinone, 6-methoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]-](/img/structure/B11833055.png)
![1-{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11833070.png)

![9H-Purin-6-amine, 9-[4-(phenylmethoxy)butyl]-](/img/structure/B11833095.png)
